4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride
CAS No.: 1268334-85-5
Cat. No.: VC3001600
Molecular Formula: C8H3ClF3NO3S2
Molecular Weight: 317.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1268334-85-5 |
|---|---|
| Molecular Formula | C8H3ClF3NO3S2 |
| Molecular Weight | 317.7 g/mol |
| IUPAC Name | 4-[5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-sulfonyl chloride |
| Standard InChI | InChI=1S/C8H3ClF3NO3S2/c9-18(14,15)7-1-4(3-17-7)5-2-6(16-13-5)8(10,11)12/h1-3H |
| Standard InChI Key | KMHGDBUEVDUQHQ-UHFFFAOYSA-N |
| SMILES | C1=C(ON=C1C2=CSC(=C2)S(=O)(=O)Cl)C(F)(F)F |
| Canonical SMILES | C1=C(ON=C1C2=CSC(=C2)S(=O)(=O)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structure
Basic Identification Parameters
4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride is a complex heterocyclic compound containing both thiophene and isoxazole ring systems. The compound is characterized by several unique identifiers that allow for its unambiguous identification in chemical databases and literature. The primary identification parameters for this compound are summarized in Table 1 below.
| Parameter | Value |
|---|---|
| CAS Number | 1268334-85-5 |
| Molecular Formula | C₈H₃ClF₃NO₃S₂ |
| Molecular Weight | 317.7 g/mol |
| IUPAC Name | 4-[5-(trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride |
| InChI | 1S/C8H3ClF3NO3S2/c9-18(14,15)7-1-4(3-17-7)5-2-6(16-13-5)8(10,11)12/h1-3H |
| InChI Key | KMHGDBUEVDUQHQ-UHFFFAOYSA-N |
This compound contains multiple functional groups that contribute to its chemical properties and potential applications. The trifluoromethyl group (-CF₃) attached to the isoxazole ring contributes to the compound's lipophilicity and metabolic stability, while the sulfonyl chloride group (-SO₂Cl) provides a reactive site for further chemical transformations .
Structural Features
The compound's structure features two heterocyclic rings: a thiophene ring (a five-membered aromatic ring containing a sulfur atom) connected to an isoxazole ring (a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms). These structural elements give the compound its unique chemical properties.
The key structural features include:
This molecular architecture results in a compound with specific electronic distribution and reactivity patterns that are important for its potential applications in pharmaceutical research .
Applications and Research Context
Synthetic Applications
4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride appears to serve as an important synthetic intermediate, particularly in the preparation of sulfonamide derivatives. The sulfonyl chloride functional group is highly reactive toward nucleophiles, especially amines, allowing for the synthesis of a wide range of sulfonamide products .
This reactivity makes the compound valuable in medicinal chemistry for creating libraries of structurally diverse compounds for drug discovery screening. The combination of the heterocyclic scaffold with the reactive sulfonyl chloride group provides a versatile platform for structural elaboration and optimization of biological activity .
Structural Comparisons and Related Compounds
Structural Analogs
Several structurally related compounds have been identified in chemical databases and literature. These analogs share key structural features with 4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride but differ in specific aspects of their molecular architecture:
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5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride - A positional isomer with the thiophene substituent at a different position
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2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-furansulfonyl chloride - A related compound where the thiophene ring is replaced by a furan ring with an additional methyl substituent
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5-(Trifluoromethyl)thiophene-3-sulfonyl chloride - A simpler analog lacking the isoxazole ring
These structural variations provide important insights into structure-activity relationships and can guide the design of new compounds with optimized properties for specific applications .
Structure-Activity Relationships
Research on N-isoxazolyl sulfonamides, which can be synthesized from 4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride, has revealed important structure-activity relationships for biological activity, particularly regarding endothelin receptor antagonism:
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The presence of a heterocyclic scaffold (thiophene, furan, or pyrrole) linked to an isoxazole ring creates a favorable geometric arrangement for receptor binding
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The trifluoromethyl substituent on the isoxazole ring enhances potency, likely due to increased lipophilicity and electronic effects
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The sulfonamide group, which can be derived from the sulfonyl chloride, serves as a key pharmacophoric element for interaction with target proteins
These relationships highlight the importance of compounds like 4-[5-(Trifluoromethyl)-3-isoxazolyl]-2-thiophenesulfonyl chloride as valuable synthetic intermediates for the development of therapeutically promising molecules .
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